HC-030031

Description

Overview of TRPA1 Channel Biology

The TRPA1 channel is a polymodal sensor, meaning it can be activated by a diverse array of stimuli. mdpi.com These include a wide variety of exogenous irritants such as those found in mustard oil (allyl isothiocyanate - AITC), wasabi, and cinnamon (cinnamaldehyde), as well as environmental irritants like acrolein found in smoke. wikipedia.orgnih.gov Furthermore, it is activated by endogenous molecules produced during tissue damage and inflammation, including reactive oxygen species (ROS). mdpi.com This broad sensitivity positions TRPA1 as a critical detector of potentially harmful chemical and physical insults.

TRPA1 is predominantly expressed in a subset of primary sensory neurons, including those in the dorsal root, trigeminal, and vagal ganglia. nih.govtandfonline.com These neurons are responsible for transmitting sensory information, including pain, from the periphery to the central nervous system. nih.gov Within these neurons, TRPA1 is often co-expressed with another important pain receptor, TRPV1. nih.gov

Beyond its well-established role in the nervous system, emerging evidence has revealed that TRPA1 is also expressed in a variety of non-neuronal cells. frontiersin.org These include:

Immune cells: Macrophages, dendritic cells, T-lymphocytes, neutrophils, and mast cells. frontiersin.org

Epithelial cells: Including those in the airways and the gut. physiology.org

Other cell types: Such as keratinocytes in the skin and vascular endothelial cells. nih.govjneurosci.org

This widespread expression suggests that TRPA1's role extends beyond sensory perception and into the realms of inflammation and immune responses. frontiersin.org

The primary function of TRPA1 in sensory neurons is to detect and transduce noxious chemical stimuli, a process known as chemical nociception. nih.gov Activation of TRPA1 leads to the influx of cations, primarily calcium and sodium, which depolarizes the neuron and initiates a pain signal that is transmitted to the brain. nih.gov

Beyond chemical sensing, TRPA1 has been implicated in other sensory modalities, although its precise role remains a subject of ongoing research. These include:

Mechanical Sensation: Studies have suggested a role for TRPA1 in mechanotransduction, particularly in the context of mechanical pain and hypersensitivity that occurs following tissue injury. jneurosci.org

Temperature Sensation: The role of TRPA1 in thermosensation is complex and debated. While some studies have suggested it can be activated by cold temperatures, others have not consistently observed this. nih.govnih.gov

Upon activation in sensory nerve endings, TRPA1 can trigger the release of neuropeptides such as substance P and calcitonin gene-related peptide (CGRP). nih.govnih.gov These neuropeptides contribute to neurogenic inflammation, characterized by vasodilation and plasma extravasation, further amplifying the pain response. nih.gov

Rationale for TRPA1 as a Therapeutic Target

The integral role of TRPA1 in pain and inflammation has made it an attractive target for the development of new therapeutic agents. nih.govnih.gov The rationale for targeting this channel is rooted in the significant unmet medical needs associated with TRPA1-mediated pathologies and the potential advantages of its antagonism.

Chronic pain, affecting a substantial portion of the global population, represents a major area of unmet medical need. nih.govtandfonline.com Conditions such as neuropathic pain (including chemotherapy-induced peripheral neuropathy), inflammatory pain, and migraine are often inadequately managed with existing treatments. tandfonline.comtaylorandfrancis.com Research has strongly implicated TRPA1 in the underlying mechanisms of these pain states. nih.govnih.gov

Furthermore, TRPA1 is involved in a range of other conditions, including:

Respiratory Diseases: Such as asthma and chronic obstructive pulmonary disease (COPD), where it can be activated by environmental irritants leading to airway inflammation and hyperreactivity. mdpi.comnih.govmdpi.com

Itch (Pruritus): TRPA1 is recognized as a key mediator of itch, a distressing symptom in many dermatological and systemic diseases. nih.gov

Cardiovascular Diseases: The channel's expression in the vasculature suggests a role in regulating vascular tone and blood pressure. frontiersin.orgnih.gov

Gastrointestinal Disorders: TRPA1 is implicated in visceral pain and inflammation associated with conditions like irritable bowel syndrome (IBS) and inflammatory bowel disease (IBD). mdpi.comresearchgate.net

The broad involvement of TRPA1 in these diverse pathologies highlights the urgent need for effective therapies that can modulate its activity.

Targeting TRPA1 with antagonists offers several potential advantages for treating these conditions. By blocking the channel, TRPA1 antagonists can prevent the initiation and propagation of pain signals at their source. patsnap.com This mechanism of action is distinct from many existing analgesics and may offer a more targeted approach with a potentially better side-effect profile.

The selective TRPA1 antagonist HC-030031 has been instrumental in elucidating the therapeutic potential of this strategy. Preclinical studies have demonstrated the efficacy of this compound in various disease models:

Pain Relief: this compound has been shown to attenuate mechanical hypersensitivity in models of both inflammatory and neuropathic pain. nih.govnih.gov It has also been effective in reducing pain behaviors in models of chemotherapy-induced neuropathy and cancer pain. nih.govtaylorandfrancis.com

Anti-inflammatory Effects: In models of inflammatory conditions, this compound has demonstrated the ability to reduce inflammation. ncats.io For instance, in a mouse model of asthma, treatment with this compound reduced leukocyte infiltration and airway hyperreactivity. ncats.io

Modulation of Neurogenic Inflammation: By blocking TRPA1, this compound can inhibit the release of proinflammatory neuropeptides, thereby mitigating neurogenic inflammation. mdpi.com

These findings underscore the promise of TRPA1 antagonism as a novel therapeutic approach for a wide range of disorders characterized by pain and inflammation. The continued investigation of selective antagonists like this compound is crucial for translating this promise into clinical reality.

Interactive Data Table: In Vitro Potency of this compound

| Cell Line | Agonist | IC50 (μM) |

| HEK-293 (human TRPA1) | Cinnamaldehyde (B126680) | 4.9 ± 0.1 |

| HEK-293 (human TRPA1) | Allyl isothiocyanate (AITC) | 7.5 ± 0.2 |

| HEK-293 (human TRPA1) | Allyl isothiocyanate (AITC) | 6.2 |

Data sourced from multiple studies. nih.govnih.govresearchgate.net

Structure

2D Structure

3D Structure

Properties

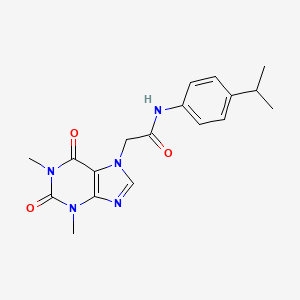

IUPAC Name |

2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(4-propan-2-ylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5O3/c1-11(2)12-5-7-13(8-6-12)20-14(24)9-23-10-19-16-15(23)17(25)22(4)18(26)21(16)3/h5-8,10-11H,9H2,1-4H3,(H,20,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEQDZPHDVAOBLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)CN2C=NC3=C2C(=O)N(C(=O)N3C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10360763 | |

| Record name | 2-(1,3-Dimethyl-2,6-dioxopurin-7-yl)-N-(4-propan-2-ylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10360763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

349085-38-7 | |

| Record name | HC-030031 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0349085387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(1,3-Dimethyl-2,6-dioxopurin-7-yl)-N-(4-propan-2-ylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10360763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HC-030031 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HC-030031 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MU78VFH9C7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Pharmacological Characterization of Hc 030031 As a Trpa1 Antagonist

Selectivity and Specificity Profiling of HC-030031

This compound has been identified as a selective blocker of the TRPA1 channel. tocris.com Its profile has been established through various in vitro and in vivo studies, demonstrating its preferential activity on TRPA1 over other related ion channels and receptors.

This compound effectively antagonizes TRPA1 activation induced by a range of structurally diverse chemical agonists. taylorandfrancis.com The compound has been shown to inhibit calcium influx in cells expressing TRPA1 that is triggered by agonists such as allyl isothiocyanate (AITC), formalin, and cinnamaldehyde (B126680). nih.govtocris.com The inhibitory potency of this compound is typically in the micromolar range. For instance, in HEK-293 cells stably expressing human TRPA1, this compound dose-dependently blocked calcium influx induced by cinnamaldehyde and AITC. nih.gov The compound also inhibits AITC- and formalin-evoked inward and outward currents in TRPA1-expressing cells. sigmaaldrich.com

| Agonist | Species | Assay | IC₅₀ (μM) | Reference |

|---|---|---|---|---|

| Allyl Isothiocyanate (AITC) | Human | Calcium Influx | 6.2 | tocris.com |

| Allyl Isothiocyanate (AITC) | Human | Calcium Influx | 7.5 ± 0.2 | nih.gov |

| Formalin | Human | Calcium Influx | 5.3 | tocris.com |

| Cinnamaldehyde | Human | Calcium Influx | 4.9 ± 0.1 | nih.gov |

| Allyl Isothiocyanate (AITC) | Rat | - | 7.6 | nih.gov |

A key aspect of the pharmacological profile of this compound is its selectivity for TRPA1 over other ion channels, including other members of the TRP family. nih.gov Studies have shown that this compound does not block currents mediated by TRPV1, TRPV3, or TRPV4. nih.govsigmaaldrich.com Furthermore, it shows little to no activity at TRPM8, the hERG potassium channel, or the voltage-gated sodium channel NaV1.2 at concentrations effective at blocking TRPA1. nih.govtocris.comsigmaaldrich.com In a broader screening panel, this compound did not exhibit significant binding to 41 other receptors, ion channels, and transporters, nor did it modulate the function of 7 enzymes known to be involved in pain signaling pathways. nih.gov However, at a concentration of 10 μM, some activity has been noted against sodium channels (40% inhibition) and sigma receptors (37% inhibition) in radioligand binding assays. nih.govebrary.net

Reversibility of this compound's TRPA1 Channel Blockade

The inhibitory action of this compound on the TRPA1 channel is reversible. sigmaaldrich.comglpbio.com In patch-clamp experiments using HEK293 cells that express TRPA1, the application of this compound was shown to rapidly block the inward and outward currents induced by agonists like AITC or formalin. glpbio.com This blockade was also observed to be reversible upon washout of the compound. sigmaaldrich.comglpbio.com

Structural Basis of TRPA1 Inhibition by this compound

The mechanism of TRPA1 inhibition by this compound involves specific interactions with key amino acid residues within a defined binding pocket of the channel. nih.gov These structural determinants are crucial for its antagonistic activity and are also responsible for the observed differences in its effects across various species. scite.aielsevierpure.com

Molecular modeling and site-directed mutagenesis studies have provided insights into the binding site of this compound on the TRPA1 channel. nih.govnih.gov The core moiety of this compound is suggested to bind to a pocket formed by the TRP-like domain and the pre-S1, S4, and S5 helices of a single subunit of the tetrameric channel. nih.govresearchgate.net

A single amino acid residue, asparagine 855 (N855) in human TRPA1 (hTRPA1), has been identified as a critical determinant for the inhibitory action of this compound. elsevierpure.comnih.govresearchgate.net Molecular dynamics simulations suggest that this compound forms a stable hydrogen bond with the N855 residue. nih.govresearchgate.net Additionally, the predicted binding mode includes a π-π stacking interaction with the tryptophan residue at position 711 (Trp-711). nih.govmdpi.com The hydrophobic part of the this compound molecule is positioned in a nearby hydrophobic pocket. nih.gov

The inhibitory effect of this compound exhibits notable species-specificity. scite.ainih.gov While it effectively blocks human and rat TRPA1, it fails to inhibit TRPA1 channels from the western clawed frog (Xenopus tropicalis) (fTRPA1) and zebrafish (Danio rerio) (zTRPA1). elsevierpure.comnih.govnih.gov This difference in sensitivity has been instrumental in pinpointing the structural basis for its antagonist activity. scite.aielsevierpure.com

Molecular Modeling and Computational Approaches to Elucidate this compound Binding Mode

The precise mechanism by which this compound exerts its antagonistic effect on the Transient Receptor Potential Ankyrin 1 (TRPA1) channel has been a subject of extensive investigation, greatly aided by molecular modeling and computational techniques. Although the general structure of the TRPA1 channel has been experimentally resolved, the specific binding site for xanthine-based antagonists like this compound remained elusive for some time. scite.ainih.gov Computational approaches have been instrumental in proposing and refining a binding model, integrating data from mutagenesis studies and complementing emergent structural data from techniques like cryo-electron microscopy. scite.airesearchgate.net These methods aim to determine the potential binding site and describe the binding mode of antagonists, which is crucial for the rational design of new, more potent derivatives. nih.gov

In the absence of a high-resolution co-crystal structure of this compound bound to TRPA1, researchers have employed homology modeling and molecular docking simulations to predict its binding orientation. Early and recent studies have sought to identify the binding pocket for non-covalent antagonists. researchgate.net Molecular docking simulations place the this compound molecule within a putative binding pocket of the TRPA1 channel. nih.gov

Research combining site-directed mutagenesis reports with molecular modeling suggests that the core moiety of this compound binds to a pocket formed by the TRP-like domain and the pre-S1, S4, and S5 helices of a single subunit of the tetrameric channel. scite.ainih.govresearchgate.net Molecular dynamics (MD) simulations further refine this model, showing that this compound can form stable interactions within this pocket. nih.govresearchgate.net Key interactions predicted by these models include:

Hydrogen Bonding : A critical hydrogen bond is consistently predicted to form between this compound and the amino acid residue Asn-855. nih.govresearchgate.net The importance of this residue has been confirmed by site-directed mutagenesis studies, which show that its mutation affects the inhibitory activity of this compound. nih.gov

π-π Stacking : An aromatic stacking interaction, or π-π stacking, is predicted between the xanthine (B1682287) core of this compound and the Trp-711 residue. nih.gov This interaction is thought to be crucial for the stable positioning of the antagonist's core moiety. nih.gov

Hydrophobic Interactions : The hydrophobic part of the this compound molecule is predicted to situate itself within a nearby hydrophobic pocket, further stabilizing the binding. nih.gov

These simulations have produced a consistent binding model that aligns with experimental data, providing a structural hypothesis for the antagonist's mechanism of action. nih.gov

| Predicted Interaction Type | Key Residue(s) | Interacting Moiety of this compound | Reference |

| Hydrogen Bonding | Asn-855, Glu-854, Trp-711 | Xanthine Core / Substituent | nih.gov |

| π-π Stacking | Trp-711, Phe-853 | Xanthine Pyrimidinedione Ring | nih.gov |

| Cation-π Interaction | Arg-975 | Not Specified | nih.gov |

| Hydrophobic Interaction | Hydrophobic Pocket | Isopropylphenyl Group | nih.gov |

This table is based on data from molecular docking and dynamics simulations.

The advent of high-resolution cryo-electron microscopy (Cryo-EM) has revolutionized the structural biology of ion channels, including TRPA1. scite.ai While a structure of TRPA1 in complex with this compound specifically has been challenging to obtain, Cryo-EM structures of TRPA1 bound to other antagonists have provided invaluable validation for the computationally derived models of this compound binding. nih.govresearchgate.net

Cryo-EM studies have resolved the structure of an antagonist-bound state of the TRPA1 channel, revealing interactions in the same binding region predicted for this compound. scite.ainih.gov For instance, the structure of TRPA1 with a bound hypoxanthine-based antagonist shows the core moiety interacting in the same area and sharing an interaction with Trp-711, a key residue also identified in docking simulations for this compound. scite.ainih.gov This convergence of computational prediction and experimental structural data lends significant weight to the proposed binding mode for this compound and other xanthine derivatives. nih.gov These structural insights are critical for understanding how non-covalent antagonists allosterically modulate channel function.

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology used in drug design to correlate the chemical structure of compounds with their biological activity. nih.gov By developing mathematical models, QSAR can predict the activity of new, unsynthesized molecules and guide the rational design of derivatives with enhanced properties. nih.govmdpi.com

While the foundational elements for a QSAR study on this compound derivatives are available, a specific, published study applying this methodology to a series of its analogs was not identified in a comprehensive literature search. The necessary components for such a study exist:

A Lead Compound : this compound serves as a well-characterized model methylxanthine antagonist. scite.ainih.gov

Known Analogs : Studies have been conducted on new analogs of this compound, including derivatives of xanthine and benzimidazole, which have demonstrated significant analgesic and anti-inflammatory activities in animal models. bibliotekanauki.pl

A Structural Hypothesis : The binding mode of this compound, elucidated through docking and mutagenesis studies, provides a structural basis for understanding how modifications would affect activity. nih.govresearchgate.net Key interactions with residues like Asn-855 and Trp-711 are critical structural features that would inform a QSAR model. nih.gov

A potential 3D-QSAR study, for example, would involve aligning a series of this compound analogs and calculating steric and electrostatic fields. The resulting model could generate contour maps indicating regions where bulky groups, positive or negative charges, or hydrophobic moieties would be expected to increase or decrease antagonistic activity. Such a model would be a powerful tool for optimizing the xanthine scaffold to develop novel TRPA1 antagonists. nih.govmdpi.com Although QSAR models have been developed for TRPA1 agonists, a similar application for this compound-based antagonists remains a future prospect. nih.gov

Preclinical Efficacy Studies of Hc 030031 in Disease Models

Exploration of HC-030031 in Neurological and Psychiatric Disorders

Attenuation of Opioid Dependence and Reward Pathways

Preclinical studies have investigated this compound's capacity to modulate the reward and dependence pathways associated with opioid use. These investigations have focused on its impact on conditioned place preference and the alleviation of withdrawal symptoms.

Impact on Morphine-Induced Conditioned Place Preference

Research utilizing male BALB/c mice has shown that this compound can significantly reduce both the expression and reinstatement of morphine-induced conditioned place preference (CPP). In these studies, morphine, administered at 20 mg/kg, was found to elicit a notable CPP. This compound, when evaluated at doses of 10, 25, and 50 mg/kg, effectively diminished this preference without affecting the animals' locomotor activity. This suggests that this compound interferes with the rewarding properties of morphine, a key component of drug dependence. wikipedia.orgwikipedia.orgciteab.commims.com

Table 1: Effect of this compound on Morphine-Induced Conditioned Place Preference (CPP) in Mice

| Compound | Dose (mg/kg) | Impact on Morphine-Induced CPP Expression | Impact on Morphine-Induced CPP Reinstatement | Effect on Locomotor Activity |

| Morphine | 20 | Significant CPP elicited | - | - |

| This compound | 10, 25, 50 | Reduced | Decreased | No significant change |

Mitigation of Morphine Withdrawal Symptoms

Beyond its effects on reward pathways, this compound has also demonstrated efficacy in mitigating physical symptoms associated with morphine withdrawal. In mice that developed physical dependence following morphine administration, this compound treatment led to a reduction in typical withdrawal behaviors, specifically decreasing instances of jumping and defecation. These findings indicate a potential role for this compound in alleviating the distressing physical manifestations of opioid withdrawal. wikipedia.orgwikipedia.orgciteab.com

Table 2: Effect of this compound on Morphine Withdrawal Symptoms in Mice

| Compound | Outcome Measured | Effect of this compound Treatment |

| This compound | Jumping | Reduced |

| This compound | Defecation | Reduced |

Potential in Other Central Nervous System Pathologies (e.g., Multiple Sclerosis, Cerebral Spreading Depression)

This compound's therapeutic potential extends to other central nervous system (CNS) pathologies, including models of multiple sclerosis and cerebral spreading depression, highlighting the broader implications of TRPA1 modulation in neurological disorders.

In a progressive multiple sclerosis (PMS) mouse model, induced by experimental autoimmune encephalomyelitis (EAE), this compound was shown to diminish periorbital mechanical allodynia (PMA). PMA, a form of neuropathic pain, was observed in these mice from day 7 to 14 post-induction. This compound, administered at 300 mg/kg, exhibited antinociceptive effects, suggesting its utility in managing pain-related symptoms associated with multiple sclerosis. citeab.commdpi.comnih.govnih.gov

Furthermore, studies on cerebral spreading depression (CSD), a phenomenon linked to migraine aura and other neurological events, have indicated this compound's involvement. As a TRPA1 inhibitor, this compound was found to reverse the prolonged CSD latency in mouse brain slices. This suggests that TRPA1 activity contributes to CSD regulation, and its inhibition by this compound could offer a therapeutic avenue for conditions involving CSD. fishersci.calabshare.cn

Table 3: this compound in Central Nervous System Pathologies

| Pathology Model | Animal Model | Key Finding |

| Progressive Multiple Sclerosis | PMS-EAE mice | Diminished periorbital mechanical allodynia (PMA). PMA observed from day 7 to 14 post-induction. This compound (300 mg/kg) showed antinociceptive effects. citeab.commdpi.comnih.govnih.gov |

| Cerebral Spreading Depression | Mouse brain slices, rats | Reversed prolonged cortical spreading depression (CSD) latency in mouse brain slices. CSD induction increased levels of cytosolic pERK1/2 in ipsilateral cerebral cortices of rats, correlated to IL-1β mRNA. Pre-treatment with anti-TRPA1 antibody reduced pERK2, correlating with cerebral cortical IL-1β protein. fishersci.calabshare.cn |

Evaluation of this compound in Organ-Specific Pathologies

Beyond its CNS effects, this compound has been evaluated for its protective effects in organ-specific pathologies, particularly in mitigating the nephrotoxicity induced by cisplatin.

Amelioration of Cisplatin-Induced Nephrotoxicity

Cisplatin, a widely used chemotherapeutic agent, is known for its significant nephrotoxic side effects. Preclinical investigations have shown that this compound can ameliorate cisplatin-induced kidney injury. In both in vivo (mouse model) and in vitro (HK-2 cell model) studies, this compound treatment reduced the cisplatin-induced elevation of serum creatinine (B1669602) (Scr) and blood urea (B33335) nitrogen (BUN) levels, which are indicators of kidney dysfunction. mims.compharmakb.com

Furthermore, this compound improved cisplatin-induced renal tissue injury, apoptosis, and mitochondrial dysfunction. It also modulated the levels of endoplasmic reticulum stress (ERS)-associated proteins, such as glucose-regulated protein 78 (GRP78), glucose-regulated protein 75 (GRP75), and C/EBP homologous protein (CHOP), which were elevated by cisplatin. This compound also influenced mitochondrial dynamics, reducing elevated optic atrophy 1 (OPA1), mito-fusion 1 (MFN1), and mito-fusion 2 (MFN2) protein levels, while elevating phospho-dynamin-related protein 1 (p-DRP1) and mitochondrial fission factor (MFF) protein levels. These findings suggest that this compound exerts renoprotective effects by alleviating ERS-mitochondrial damage and calcium overload in cisplatin-treated models. mims.compharmakb.comwikipedia.org

Table 4: Amelioration of Cisplatin-Induced Nephrotoxicity by this compound

| Parameter Measured | Model (In Vivo/In Vitro) | Cisplatin Effect | This compound Effect |

| Serum Creatinine (Scr) Levels | In Vivo (Mice) | Elevated | Reduced |

| Blood Urea Nitrogen (BUN) Levels | In Vivo (Mice) | Elevated | Reduced |

| Renal Tissue Injury | In Vivo (Mice) | Improved | Improved |

| Apoptosis | In Vivo (Mice), In Vitro (HK-2 cells) | Induced | Reduced |

| Mitochondrial Dysfunction | In Vivo (Mice), In Vitro (HK-2 cells) | Induced | Improved |

| GRP78, GRP75, CHOP Levels (ERS proteins) | In Vitro (HK-2 cells) | Increased | Decreased |

| OPA1, MFN1, MFN2 Levels (Mitochondrial fusion proteins) | In Vitro (HK-2 cells) | Decreased | Increased |

| p-DRP1, MFF Levels (Mitochondrial division proteins) | In Vitro (HK-2 cells) | Increased | Decreased |

| Mitochondrial Membrane Potential | In Vitro (HK-2 cells) | Decreased | Elevated |

Mechanistic Insights into Hc 030031 S Therapeutic Actions

Cellular and Subcellular Mechanisms of TRPA1 Inhibition by HC-030031

This compound exerts its therapeutic actions by directly inhibiting TRPA1 channel activity, which is crucial for sensory transduction and inflammatory responses. It has been shown to block both inward and outward currents elicited by various TRPA1 agonists, including allyl isothiocyanate (AITC) and formalin, in a rapid and reversible manner medchemexpress.comtocris.com.

Regulation of Calcium Homeostasis

TRPA1 activation typically leads to an influx of cations, predominantly Ca²⁺ and Na⁺, into the cell frontiersin.orgmdpi.com. This calcium influx is a critical step in various cellular processes, including gene expression and the release of inflammatory mediators mdpi.compnas.org. This compound effectively antagonizes this calcium influx, thereby regulating intracellular calcium homeostasis medchemexpress.comfrontiersin.orgnih.govacs.org.

Studies using HEK-293 cells stably expressing human TRPA1 have demonstrated that this compound inhibits agonist-induced calcium influx medchemexpress.comnih.gov. For instance, it antagonizes AITC- and formalin-evoked calcium influx with IC₅₀ values of 6.2 ± 0.2 μM and 5.3 ± 0.2 μM, respectively medchemexpress.com. This inhibition is also observed against other agonists like cinnamaldehyde (B126680) medchemexpress.comnih.gov.

In astrocytes, TRPA1 channels contribute to resting calcium levels nih.gov. This compound has been shown to significantly reduce basal Ca²⁺ levels in astrocytes, suggesting its role in modulating astrocytic calcium homeostasis nih.govfrontiersin.org. This effect was largely abolished in TRPA1-knockout mice, confirming the specificity of this compound's action on TRPA1 nih.gov.

Table 1: IC₅₀ Values of this compound for TRPA1 Agonist-Evoked Calcium Influx

| Agonist | IC₅₀ (μM) | Cell Type/System | Reference |

| Allyl Isothiocyanate (AITC) | 6.2 ± 0.2 | HEK-293 cells (human TRPA1) | medchemexpress.com |

| Formalin | 5.3 ± 0.2 | HEK-293 cells (human TRPA1) | medchemexpress.com |

| Cinnamaldehyde | 4.9 ± 0.1 | HEK-293 cells (human TRPA1) | medchemexpress.com |

Impact on Neuronal Excitability and Nociceptor Sensitization

TRPA1 is widely expressed in primary afferent sensory neurons, particularly nociceptors, where it functions as a sensor for various irritants and contributes to inflammatory pain mechanisms taylorandfrancis.comacs.orgpnas.org. Activation of TRPA1 in these neurons leads to depolarization and increased neuronal excitability jci.orgplos.org.

This compound has been shown to reduce nociceptive behaviors and mechanical hypersensitivity in various pain models nih.govnih.govncats.io. For example, oral administration of this compound significantly reduced AITC-induced spontaneous hindpaw lifting and mechanical hypersensitivity in models of inflammatory pain (e.g., Complete Freund's Adjuvant-induced) and neuropathic pain (e.g., spinal nerve ligation) medchemexpress.comnih.govnih.gov. It also attenuates cold allodynia induced by chemotherapy agents like oxaliplatin (B1677828) and paclitaxel (B517696) taylorandfrancis.commedchemexpress.comncats.ioaacrjournals.org.

In studies involving chemotherapy-induced peripheral neuropathy (CIPN), acute exposure to vinca (B1221190) alkaloids excites sensory neurons by generating an inward sodium current, leading to neuronal firing. This effect is dependent on TRPA1, and this compound effectively inhibits this vinca alkaloid-evoked current, reducing pain hypersensitivity plos.org. Similarly, this compound has been shown to reverse mechanical hypersensitivity induced by bortezomib (B1684674) and oxaliplatin in mice aacrjournals.org.

Table 2: Effects of this compound on Nociceptive Behaviors in Animal Models

| Pain Model/Stimulus | Effect of this compound | Reference |

| AITC-induced nociception | Reduced spontaneous hindpaw lifting duration | medchemexpress.comnih.gov |

| Complete Freund's Adjuvant (CFA)-induced inflammatory pain | Reversed mechanical hypersensitivity | nih.govnih.gov |

| Spinal Nerve Ligation (SNL)-induced neuropathic pain | Reversed mechanical hypersensitivity | nih.govnih.gov |

| Oxaliplatin-induced cold/mechanical hyperalgesia | Reduced pain, cold hypersensitivity | taylorandfrancis.commedchemexpress.comaacrjournals.org |

| Paclitaxel-induced cold allodynia | Minimized cold allodynia | taylorandfrancis.comncats.io |

| Bortezomib-induced mechanical/cold allodynia | Completely reversed mechanical/cold allodynia | aacrjournals.org |

| Xylene-induced nociceptive responses | Significantly inhibited nociceptive responses | frontiersin.org |

| Histamine-induced thermal hyperalgesia | Significantly reduced thermal hyperalgesia | frontiersin.org |

| Chloroquine-induced mechanical allodynia | Significantly reduced mechanical allodynia | frontiersin.org |

| Deep tissue incision pain | Reduced guarding pain behaviors | frontiersin.org |

Neuro-Immune Interactions Mediated by TRPA1 Antagonism with this compound

TRPA1 is expressed not only in neurons but also in various non-neuronal cells, including immune cells and glial cells, playing a role in neuro-immune interactions and inflammation taylorandfrancis.comacs.orgfrontiersin.orgfrontiersin.org. This compound's antagonism of TRPA1 influences these interactions.

Modulation of Glial Cell Activation (Astrocytes, Microglia)

TRPA1 is expressed in central nervous system glial cells, such as astrocytes and oligodendrocytes acs.orgfrontiersin.orgnih.govunifi.it. Activation of TRPA1 on these cells can contribute to neuroinflammation frontiersin.orgnih.govunifi.it.

This compound has been shown to modulate glial cell activation. In mouse hippocampal CA1 astrocytes, it abolished Ca²⁺ hyperactivity, indicating its role in regulating astrocytic activity frontiersin.orgnih.gov. In models of Alzheimer's disease, intraperitoneal injection of this compound has been reported to restore astrocyte activity in the hippocampus and maintain neuronal structure integrity, preventing neuronal function damage frontiersin.orgnih.gov.

In intracerebral hemorrhage (ICH) models, TRPA1 on astrocytes can affect the phenotypic conversion of astrocytes and microglia nih.gov. Blocking TRPA1 with this compound in astrocytes treated with hemin (B1673052) significantly decreased calcium ion flow into these cells nih.gov. This suggests that this compound can influence glial activation and contribute to ameliorating neuroinflammation by modulating calcium signaling in these cells nih.gov. TRPA1 deletion or pharmacological blockade with this compound has also been shown to reduce the accumulation of astrocytes and microglia in demyelinating disease models frontiersin.org.

Influence on Cytokine and Chemokine Release

TRPA1 activation mediates the release of various inflammatory factors from different cell membranes frontiersin.orgnih.gov. This compound's inhibition of TRPA1 can thus reduce the release of pro-inflammatory cytokines and chemokines.

Studies have shown that this compound can reduce the expression of interleukin-1β (IL-1β) frontiersin.orgnih.gov. In human lung fibroblasts, TRPA1 inhibition reduces cytokine release nih.gov. In an ovalbumin-induced mouse asthma model, treatment with this compound reduced the induction of cytokines, chemokines, and neurotransmitters ncats.ionih.gov.

Furthermore, in human keratinocytes stimulated with TNF, this compound therapy led to significantly decreased levels of monocyte chemoattractant protein 1 (MCP-1), a key chemokine involved in inflammatory conditions mdpi.com. This indicates that TRPA1 supports the production of MCP-1 in inflammatory contexts, and its inhibition by this compound can mitigate this process mdpi.com.

Table 3: Impact of this compound on Inflammatory Mediator Release

| Inflammatory Mediator | Effect of this compound | Cell/Model System | Reference |

| IL-1β | Reduced expression | Various cell membranes, AD mouse model | frontiersin.orgnih.gov |

| IL-1α | (Reduced release via TRPA1 inhibition) | Scalp skin keratinocytes (indirectly) | frontiersin.org |

| PGE2 | (Reduced release via TRPA1 inhibition) | Scalp skin keratinocytes (indirectly) | frontiersin.org |

| MCP-1 | Decreased production | TNF-stimulated human HaCaT keratinocytes, mouse skin | mdpi.com |

| Cytokines/Chemokines | Reduced induction | Ovalbumin-induced mouse asthma model | ncats.ionih.gov |

Effects on Neurogenic Inflammation Processes

Neurogenic inflammation involves the release of neuropeptides from sensory nerve endings, contributing to local tissue damage and inflammatory responses frontiersin.orgjci.orgmdpi.com. TRPA1 plays a significant role in this process frontiersin.orgmdpi.com.

This compound has been shown to prevent or attenuate neurogenic inflammation in various models. It prevents neurogenic vasodilation and inflammation induced by irritants like umbellulone (B1197196) mdpi.com. In a study involving cigarette smoke-induced neurogenic inflammation, this compound abated the calcium responses evoked by cigarette smoke extract and its components (acrolein, crotonaldehyde) in guinea pig jugular ganglion neurons, indicating a major role for TRPA1 in these responses jci.org. Furthermore, this compound prevented cigarette smoke-evoked plasma protein extravasation, a hallmark of neurogenic inflammation jci.org.

TRPA1 inhibition by this compound also reduces sensory neuron activation and neuropeptide-release levels, which are central to neurogenic inflammation frontiersin.org. For instance, in models of chemotherapy-induced peripheral neuropathy, TRPA1 activation leads to acute nociception and neurogenic inflammation in peripheral tissues, which is markedly attenuated by TRPA1 blockade with this compound taylorandfrancis.com.

Table 4: Effects of this compound on Neurogenic Inflammation

| Inflammatory Stimulus/Condition | Effect of this compound | Reference |

| Umbellulone-induced inflammation | Prevented neurogenic vasodilation and inflammation | mdpi.com |

| Cigarette smoke-induced neurogenic inflammation | Abated calcium responses in neurons, prevented plasma protein extravasation | jci.org |

| Chemotherapy-induced neurogenic inflammation | Markedly attenuated acute nociception and neurogenic inflammation | taylorandfrancis.com |

| Thermal injury | Reduced edema and neutrophil infiltration | frontiersin.org |

Signal Transduction Pathways Affected by TRPA1 Antagonism by this compound

TRPA1, a Ca²⁺-permeable ion channel expressed in both neuronal and non-neuronal cells, acts as a multimodal sensor for diverse stimuli, including inflammatory molecules, heat, and oxidants. nih.govwikipedia.orgwikipedia.org Upon activation, TRPA1 facilitates Ca²⁺ influx, which is a critical step in initiating a cascade of intracellular signaling events. nih.govwikipedia.orgciteab.comhznu.edu.cnwikipedia.org this compound's antagonistic action directly interferes with this initial Ca²⁺ influx, thereby preventing the activation of various downstream signaling pathways. citeab.comwikipedia.orgwikidata.org

Interaction with MAPK/NF-κB Signaling

The activation of TRPA1 channels is intimately linked to the initiation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways, both central regulators of inflammatory and immune responses. nih.govciteab.comwikipedia.orgwikipedia.orgwikidata.orghmdb.caciteab.com Research indicates that TRPA1 activation, often triggered by stimuli like lipopolysaccharide (LPS) or hypoxia-reoxygenation (H/R) injury, leads to an increase in intracellular Ca²⁺ and subsequent activation of MAPK/NF-κB signaling. citeab.comwikipedia.orgwikipedia.orgwikidata.org

This compound effectively disrupts this pro-inflammatory signaling axis. Studies in human renal tubular cells (HK-2 cells) subjected to H/R injury demonstrated that this compound significantly attenuated the activation of MAPKs (ERK and JNK) and the nuclear translocation of the NF-κB p65 subunit. wikipedia.org Similarly, in lung epithelial cells (LECs) exposed to LPS, this compound was shown to halt the activation of MAPK/NF-κB signaling. citeab.comwikidata.org Furthermore, in HEK293 cells treated with cisplatin, this compound diminished the phosphorylation of key components in the MAPK/NF-κB pathway, including IKKβ, JNK, ERK, and p38, while enhancing the expression of IκBα, an inhibitor of NF-κB. citeab.com

The inhibition of these pathways by this compound consequently leads to a reduction in the release of pro-inflammatory cytokines such as Interleukin-8 (IL-8), Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α), which are often transcriptionally regulated by MAPK/NF-κB. nih.govciteab.comhznu.edu.cnwikipedia.orgwikidata.orgciteab.com Interestingly, NF-κB activation can also induce TRPA1 gene expression, suggesting a positive feedback loop that this compound can interrupt. nih.govsenescence.infobmrb.io

Table 1: Effect of this compound on MAPK/NF-κB Pathway Components and Inflammatory Markers

| Pathway/Marker | Cell Type/Model | Stimulus | Effect of this compound | Reference |

| ERK, JNK, NF-κB p65 phosphorylation | HK-2 cells | Hypoxia-Reoxygenation | Attenuated | wikipedia.org |

| MAPK/NF-κB signaling activation | Lung Epithelial Cells | LPS | Halted | citeab.comwikidata.org |

| p-IKKβ, p-JNK, p-ERK, p-p38 expression | HEK293 cells | Cisplatin | Decreased | citeab.com |

| IκBα expression | HEK293 cells | Cisplatin | Enhanced | citeab.com |

| IL-8 induction | HK-2 cells, Lung Epithelial Cells | Hypoxia-Reoxygenation, LPS | Attenuated/Suppressed | citeab.comwikipedia.orgwikidata.org |

| IL-1β, IL-6, TNF-α levels | HEK293 cells, various models | Cisplatin, TRPA1 activation | Diminished/Reduced | nih.govciteab.com |

Role in Oxidative Stress Modulation

TRPA1 functions as a crucial sensor of oxidative stress, responding to various reactive oxygen species (ROS) and products of lipid peroxidation. wikipedia.orgwikipedia.orghmdb.caresearchgate.netwikipedia.orgguidetopharmacology.orgfishersci.sefishersci.ca Specific agonists of TRPA1 include hydrogen peroxide (H₂O₂), 4-hydroxynonenal (B163490) (4-HNE), 4-oxononenal (4-ONE), and 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2), all of which are generated during oxidative stress. researchgate.netwikipedia.orgguidetopharmacology.org

This compound plays a significant role in modulating oxidative stress by inhibiting TRPA1-mediated oxidative cascades. The activation of TRPA1 often leads to an increase in intracellular Ca²⁺, which in turn can stimulate NADPH oxidase activity, a major source of ROS production. citeab.comwikipedia.orgwikidata.org By antagonizing TRPA1, this compound effectively prevents this sequence of events.

For instance, in mice subjected to heat injury, treatment with the TRPA1 antagonist this compound resulted in reduced levels of H₂O₂ and decreased NADPH oxidase activity. nih.gov Similarly, in HK-2 cells under H/R conditions, this compound prevented the H/R-induced elevation of intracellular ROS levels and the increase in NADPH oxidase activity. wikipedia.org Furthermore, studies in a mouse model of ischemia-reperfusion retinal damage showed that this compound mitigated activated caspase-3 and reduced retinal cell death, indicating a protective effect against oxidative damage. researchgate.net These findings underscore this compound's capacity to interfere with the TRPA1-driven amplification of oxidative stress, highlighting its potential in conditions where oxidative damage is a key pathological factor.

Table 2: Impact of this compound on Oxidative Stress Markers and Related Processes

| Marker/Process | Cell Type/Model | Stimulus | Effect of this compound | Reference |

| H₂O₂ levels | Mice (heat injury) | Heat injury | Reduced | nih.gov |

| NADPH oxidase activity | Mice (heat injury), HK-2 cells | Heat injury, Hypoxia-Reoxygenation | Reduced/Prevented | nih.govwikipedia.org |

| Intracellular ROS levels | HK-2 cells, Lung Epithelial Cells | Hypoxia-Reoxygenation, LPS | Prevented/Attenuated | citeab.comwikipedia.orgwikidata.org |

| Activated caspase-3 | Mice (ischemia-reperfusion retinal damage) | Ischemia-Reperfusion | Mitigated | researchgate.net |

| Retinal cell death | Mice (ischemia-reperfusion retinal damage) | Ischemia-Reperfusion | Decreased | researchgate.net |

Translational Research Considerations and Future Directions for Hc 030031

Preclinical-to-Clinical Translation Challenges for TRPA1 Antagonists

The transition of TRPA1 antagonists from laboratory models to human therapies is fraught with difficulties, primarily stemming from interspecies pharmacological differences and the need for meticulously optimized drug profiles.

A major impediment in the clinical development of TRPA1 antagonists is the significant variability in channel pharmacology across different species. patsnap.commdpi.com These differences can lead to a disconnect between promising preclinical efficacy in animal models and outcomes in human clinical trials. patsnap.com The compound HC-030031 serves as a clear example of this challenge. While it effectively inhibits human TRPA1 (hTRPA1), it fails to block the activity of frog TRPA1 (fTRPA1) and zebrafish TRPA1. scite.ainih.govresearchgate.net

Research has pinpointed the molecular basis for this discrepancy to a single amino acid residue. nih.govresearchgate.net Chimeric studies and point mutant analyses have revealed that asparagine at position 855 (N855) in the human TRPA1 channel is critical for the inhibitory action of this compound. scite.ainih.gov Species in which this residue is different, such as frogs and zebrafish, exhibit insensitivity to the compound. scite.ai Molecular dynamics simulations further support this finding, suggesting that this compound stably binds to the N855 residue in the human channel. nih.govresearchgate.net This reliance on a single, non-conserved residue underscores the difficulty in using animal models to predict human efficacy for certain antagonists. patsnap.com

Table 1: Species-Specific Antagonism of this compound

| Species | TRPA1 Ortholog | Response to this compound | Key Amino Acid Residue (at position 855 of hTRPA1) |

|---|---|---|---|

| Human | hTRPA1 | Inhibited | Asparagine (N855) |

| Frog | fTRPA1 | Not Inhibited | Different from N855 |

| Zebrafish | zebrafish TRPA1 | Not Inhibited | Different from N855 |

| Rat | rTRPA1 | Inhibited | Conserved |

Beyond species variability, the successful clinical development of any TRPA1 antagonist hinges on achieving optimal pharmacokinetic (PK) and safety profiles. Several promising TRPA1 antagonists have been discontinued (B1498344) due to developmental challenges. For instance, the clinical development of CB-625 was halted due to low solubility, and a phase 1 study with ODM-108 was terminated because of complex pharmacokinetics. mdpi.com

Comparison of this compound with Other TRPA1 Antagonists

This compound was one of the first selective TRPA1 antagonists identified and has been a crucial tool for studying the channel's function. mdpi.comnih.gov However, numerous other antagonists with varying potencies and mechanisms have since been developed.

This compound is a selective blocker of the TRPA1 channel, exhibiting inhibitory concentrations (IC50) in the mid-micromolar range against activation by various agonists like allyl isothiocyanate (AITC), formalin, and cinnamaldehyde (B126680). researchgate.netmedchemexpress.comnih.gov Specifically, its IC50 has been reported as 6.2 µM against AITC and 5.3 µM against formalin. medchemexpress.comapexbt.com It demonstrates good selectivity, as it does not block currents mediated by other related TRP channels such as TRPV1, TRPV3, and TRPV4, or other channels like hERG and NaV1.2. medchemexpress.com

However, subsequent research has yielded antagonists with significantly greater potency. For example, Chembridge-5861528, another xanthine (B1682287) derivative, is approximately 10 times more potent than this compound. mdpi.comtaylorandfrancis.com The oxime derivative A-967079 is also a highly potent antagonist. mdpi.comtaylorandfrancis.com This ongoing discovery of more potent molecules reflects the continuous effort to develop compounds with improved therapeutic potential. mdpi.com

Table 2: In Vitro Potency of Select TRPA1 Antagonists

| Compound | Chemical Class | Reported IC50 (vs. AITC-induced activation) | Selectivity Notes |

|---|---|---|---|

| This compound | Xanthine derivative | ~6.2 - 7.5 µM | Selective vs. TRPV1, TRPV3, TRPV4, hERG, NaV1.2 |

| Chembridge-5861528 | Xanthine derivative | ~10-fold more potent than this compound | Considered a tool compound |

| A-967079 | Oxime derivative | Highly potent | Failed to show efficacy in some oral neuropathic pain models |

| GDC-6599 | Hypoxanthine-based | Potent and orally bioavailable | Advanced to Phase II clinical trials |

TRPA1 antagonists can be classified based on their distinct binding sites and mechanisms of action. This compound is a non-electrophilic antagonist that binds non-covalently to the channel. researchgate.net Molecular modeling and mutagenesis studies suggest that its core moiety binds to a specific pocket formed by the TRP-like domain and the pre-S1, S4, and S5 helices of a single subunit. researchgate.netnih.gov This binding mode involves critical interactions with specific amino acid residues, including a hydrogen bond with Asn-855 and a π-π stacking interaction with Trp-711. researchgate.netnih.gov

Cryogenic electron microscopy (cryo-EM) studies have revealed that other classes of antagonists bind to different sites. acs.org For example, proline sulfonamide-based antagonists occupy a membrane-exposed site within the transmembrane domain. acs.org In contrast, hypoxanthine-based antagonists, a class that includes this compound, bind to an intracellular site near the membrane interface. acs.org These distinct binding sites can influence the physicochemical properties and pharmacokinetic optimization trajectories of different antagonist classes. acs.org The proposed mechanism for this compound involves inducing a conformational change in the TRPA1 channel that disrupts agonist binding. scite.ai

Emerging Therapeutic Combinations Involving this compound

Given the complexity of signaling pathways in diseases like chronic pain and inflammation, there is growing interest in therapeutic combinations involving TRPA1 antagonists. patsnap.com Combining these inhibitors with established drugs, such as anti-inflammatory agents or neuromodulators, could produce additive or synergistic benefits, potentially leading to more effective treatment regimens. patsnap.com

Preclinical studies provide proof-of-concept for such strategies. For example, environmental irritants that trigger migraine-like symptoms often do so by activating TRPA1. In one study, the migraine-associated hypersensitivity evoked by the TRPA1 agonist umbellulone (B1197196) was prevented by treatment with this compound. mdpi.com This effect was also seen with sumatriptan, a commonly used migraine medication, suggesting that co-administration or combination therapy targeting both TRPA1 and other migraine-related pathways could be a viable future strategy. mdpi.com As research progresses, the focus may shift towards developing targeted delivery systems or combination therapies that maximize local effects while minimizing systemic exposure, particularly for conditions like respiratory diseases. patsnap.com

Novel Methodologies for TRPA1 Antagonist Discovery Based on this compound Insights

The study of this compound, a pioneering selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, has provided critical insights that have catalyzed the evolution of methodologies for discovering new and improved TRPA1 antagonists. As one of the first disclosed xanthine derivatives to target TRPA1, this compound has served as a foundational tool compound, enabling a deeper understanding of the channel's function and pharmacology. mdpi.comtaylorandfrancis.com The limitations of this compound, particularly its modest potency and suboptimal pharmacokinetic properties, spurred the search for novel chemical scaffolds with enhanced therapeutic potential. nih.gov

This pursuit has led to the identification of several promising classes of TRPA1 antagonists, moving beyond the initial xanthine structure. Notable examples include oxime derivatives like A-967079, trichloro(sulfanyl)ethyl benzamides, and compounds based on indazole and azabenzofuran cores. mdpi.comnih.govnih.gov The development of these diverse chemotypes reflects a strategic shift towards optimizing potency, selectivity, and drug-like properties, informed by the initial challenges observed with this compound. taylorandfrancis.comnih.gov

A significant advancement stemming from research on this compound involves leveraging species-specific differences in TRPA1 channel pharmacology to elucidate the structural basis of antagonist binding. nih.gov Studies revealed that while this compound effectively inhibits human TRPA1 (hTRPA1), it fails to block the frog or zebrafish orthologs of the channel. nih.govnih.gov This discrepancy provided a unique opportunity for structure-function analysis. Through the creation of chimeric channels and site-directed mutagenesis, researchers identified a single amino acid residue, Asparagine 855 (N855) in the S4-S5 linker of hTRPA1, as a critical determinant for the inhibitory action of this compound. nih.govnih.gov Molecular dynamics simulations further suggested that this compound forms a stable bond with this specific residue. nih.gov This landmark finding has pinpointed a key interaction site, offering a precise target for the rational design of new, more potent antagonists.

Building on this foundational knowledge, modern drug discovery efforts now employ sophisticated techniques like cryogenic electron microscopy (cryo-EM). This has allowed for the high-resolution structural determination of the TRPA1 channel bound to newer antagonists, revealing the precise binding pockets and mechanisms of action for different chemical classes. acs.org Furthermore, the understanding of TRPA1's role in various pathologies has inspired novel therapeutic strategies, such as the development of dual-antagonists that simultaneously target both TRPA1 and the related TRPV1 channel, offering a potentially broader approach to pain management. nih.govkorea.ac.kr

Table 1: Comparison of this compound with Next-Generation TRPA1 Antagonists

| Compound | Chemical Class | Key Research Insights | Reference(s) |

|---|---|---|---|

| This compound | Xanthine Derivative | Foundational tool compound; modest potency; species-specificity led to identification of N855 binding site. | mdpi.comnih.govnih.gov |

| A-967079 | Oxime Derivative | Highly potent antagonist; showed limited efficacy in some preclinical models, possibly due to poor CNS penetration. | mdpi.comnih.gov |

| GRC-17536 | Not specified | Demonstrated efficacy in a clinical study for painful diabetic neuropathy, validating TRPA1 as a therapeutic target. | researchgate.net |

| Indazole Analogs | Indazole | A novel series of antagonists with good in vivo exposure, showing efficacy in rodent models of inflammatory pain. | nih.gov |

| Tetrahydrofuran Analogs | Tetrahydrofuran | Potent, selective, and orally bioavailable antagonists; cryo-EM studies revealed binding site and mechanism of action. | acs.org |

Identification of Biomarkers for TRPA1 Pathway Engagement in Therapeutic Contexts

The translation of preclinical findings on TRPA1 antagonists into effective clinical therapies necessitates the development of robust biomarkers to confirm target engagement and guide dose selection. A significant challenge in the clinical development of these compounds is demonstrating that the drug interacts with the TRPA1 channel in humans at therapeutic concentrations. nih.gov Insights from the mechanism of action of compounds like this compound have paved the way for innovative biomarker strategies.

A leading methodology for demonstrating target engagement in vivo is a non-invasive model that measures changes in dermal blood flow (DBF). nih.gov This approach utilizes the topical application of a TRPA1 agonist, such as cinnamaldehyde (CA), to the skin. nih.gov Cinnamaldehyde activates TRPA1 on sensory nerves, leading to localized neurogenic inflammation and a measurable increase in blood flow, often referred to as a "flare" response. This response can be quantified using techniques like laser Doppler imaging. nih.gov In a therapeutic context, pretreatment with a systemic TRPA1 antagonist is expected to attenuate or block the cinnamaldehyde-induced flare. This model provides a safe, reproducible, and objective pharmacodynamic endpoint that can be integrated into early-phase clinical trials to confirm that the antagonist is hitting its target and to inform dose-escalation decisions. nih.gov

Beyond this direct measure of target engagement, there is a need to identify biomarkers that reflect the downstream consequences of TRPA1 pathway activation in specific diseases. TRPA1 activation is known to trigger the release of neuropeptides, most notably calcitonin gene-related peptide (CGRP), from sensory nerve terminals. mdpi.com Monitoring changes in CGRP levels in accessible biological fluids could serve as a surrogate marker for TRPA1 activity, particularly in conditions like migraine where CGRP plays a well-established pathological role. mdpi.com

Furthermore, given TRPA1's function as a sensor of oxidative stress, markers related to the cellular redox state or downstream signaling pathways could be valuable. mdpi.com In conditions characterized by high levels of reactive oxygen species (ROS), TRPA1 becomes activated. Therefore, measuring levels of specific ROS or downstream effectors in TRPA1-dependent signaling cascades, such as proline-rich tyrosine kinase 2 (Pyk2) or components of the RAS-ERK and PI3K/AKT pathways, could provide indirect evidence of TRPA1 pathway modulation by an antagonist. mdpi.com The identification and validation of such biomarkers are crucial future steps for optimizing the clinical development of TRPA1-targeted therapies.

Table 2: Cinnamaldehyde-Induced Dermal Blood Flow as a TRPA1 Biomarker

| Parameter | Description | Methodology | Application in Clinical Trials | Reference(s) |

|---|---|---|---|---|

| Inducing Agent | Cinnamaldehyde (CA) | A TRPA1 agonist applied topically to the skin to induce a localized response. | 3%, 10%, and 30% solutions have been tested to establish a dose-response relationship. | nih.gov |

| Endpoint | Dermal Blood Flow (DBF) | The primary measure of the neurogenic inflammatory response following TRPA1 activation. | Provides an objective, quantifiable measure of target engagement. | nih.gov |

| Measurement Tool | Laser Doppler Imaging | A non-invasive technique used to quantify changes in blood flow in the microvasculature of the skin. | Allows for precise and reproducible measurement of the flare response over time. | nih.gov |

| Therapeutic Test | Attenuation of Flare | A systemic TRPA1 antagonist is administered prior to the CA challenge to measure the reduction in the DBF response. | Used to confirm the biological activity of the antagonist and to guide the selection of therapeutically relevant doses. | nih.gov |

Table of Mentioned Compounds

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.